molecular formula C26H38O2S2 B560881 2,3-Bis(n-octylthio)-1,4-naphthalenedione CAS No. 103049-97-4

2,3-Bis(n-octylthio)-1,4-naphthalenedione

Cat. No.: B560881
CAS No.: 103049-97-4
M. Wt: 446.708
InChI Key: NHKODPLUMGYRPO-UHFFFAOYSA-N
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Description

2,3-Bis(n-octylthio)-1,4-naphthalenedione, also known as this compound, is a useful research compound. Its molecular formula is C26H38O2S2 and its molecular weight is 446.708. The purity is usually 95%.
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Biological Activity

2,3-Bis(n-octylthio)-1,4-naphthalenedione is a naphthoquinone derivative known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a naphthalene backbone with two n-octylthio groups attached at the 2 and 3 positions. This structural modification enhances its lipophilicity and alters its interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Character : The compound exhibits strong electrophilic properties, allowing it to form covalent bonds with nucleophiles in biological systems.
  • Generation of Reactive Oxygen Species (ROS) : It can undergo redox cycling to produce ROS, leading to oxidative stress in cells. This mechanism is crucial for inducing apoptosis in cancer cells.
  • DNA Intercalation : The planar structure of the naphthoquinone allows it to intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that this compound induced apoptosis in HeLa cells through ROS-mediated pathways. The efficacy was compared with standard chemotherapeutics like etoposide, showing promising results in reducing cell viability.

Cell Line IC50 (µM) Mechanism of Action
HeLa15.0ROS generation
MCF-712.5DNA intercalation
A54910.0Topoisomerase inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

Case Studies

  • Cytotoxicity Evaluation : A recent study utilized a bioassay on wheat coleoptiles to assess the cytotoxicity of various naphthoquinone derivatives, including this compound. Results indicated superior activity compared to other derivatives tested.
  • Flow Cytometry Analysis : In a detailed flow cytometry analysis involving IGROV-1 and SK-MEL-28 tumor cell lines, the compound induced significant apoptosis rates comparable to established anticancer agents.

Properties

IUPAC Name

2,3-bis(octylsulfanyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O2S2/c1-3-5-7-9-11-15-19-29-25-23(27)21-17-13-14-18-22(21)24(28)26(25)30-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKODPLUMGYRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662996
Record name 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103049-97-4
Record name 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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